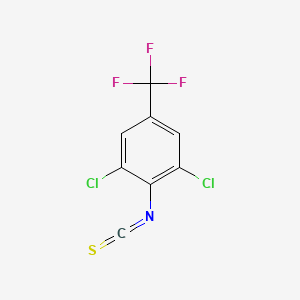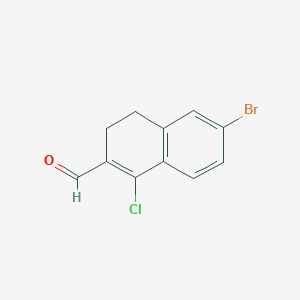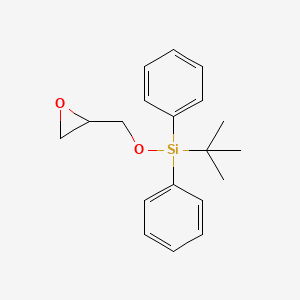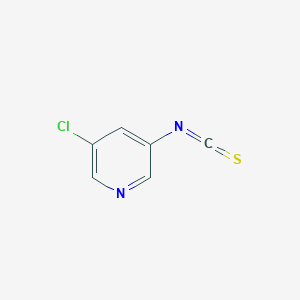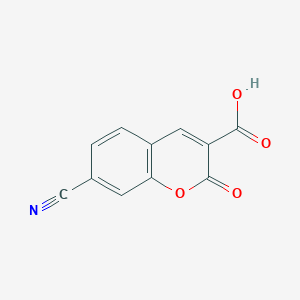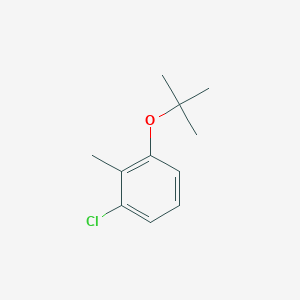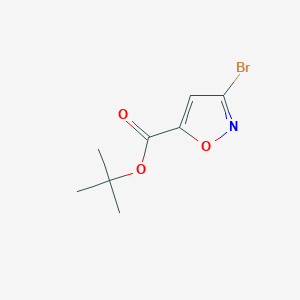
2-(Dichloromethyl)-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two methyl groups and a dichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 1,3-dimethylbenzene (m-xylene) using dichloromethyl reagents. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted benzene derivatives .
科学的研究の応用
2-(Dichloromethyl)-1,3-dimethylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-(Dichloromethyl)-1,3-dimethylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
Dichloromethane (DCM): An organochlorine compound with similar chlorinated functional groups.
Chlorobenzene: A benzene ring with a single chlorine substituent.
1,3-Dimethylbenzene (m-Xylene): The parent compound without the dichloromethyl group.
Uniqueness
2-(Dichloromethyl)-1,3-dimethylbenzene is unique due to the presence of both methyl and dichloromethyl groups on the benzene ring.
特性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,9H,1-2H3 |
InChIキー |
FWYAYHFRSVJWAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


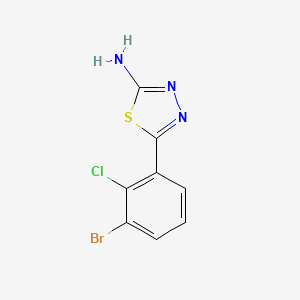
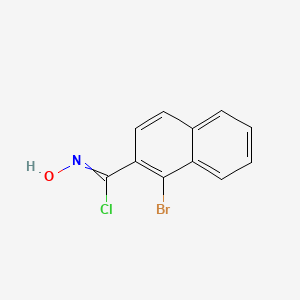

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
